Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]-
Description
Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]-: is a chemical compound known for its unique structure and properties. It is typically a white to pale yellow solid at room temperature and is soluble in various organic solvents
Properties
CAS No. |
91453-14-4 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
9-[3-(3H-diazirin-3-yl)phenoxy]nonanoic acid |
InChI |
InChI=1S/C16H22N2O3/c19-15(20)10-5-3-1-2-4-6-11-21-14-9-7-8-13(12-14)16-17-18-16/h7-9,12,16H,1-6,10-11H2,(H,19,20) |
InChI Key |
ALAZLSDACNWZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCC(=O)O)C2N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and its subsequent attachment to the phenoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong acids or bases, along with appropriate solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized for photoaffinity labeling, a technique used to study protein interactions and functions. The diazirine group can form covalent bonds with nearby biomolecules upon exposure to UV light, allowing researchers to identify and characterize protein binding sites .
Medicine: Its ability to form stable covalent bonds with target molecules makes it a valuable tool for designing drugs with specific binding properties .
Industry: In industrial applications, Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is used in the development of new materials and coatings. Its unique chemical properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- involves the formation of covalent bonds with target molecules. The diazirine group is highly reactive and can form stable bonds upon activation by UV light. This allows the compound to interact with specific molecular targets, such as proteins or nucleic acids, and modulate their function .
Comparison with Similar Compounds
Nonanoic acid: A simple fatty acid with a similar carbon chain length but lacking the diazirine and phenoxy groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the diazirine moiety.
Diazirine derivatives: Compounds containing the diazirine group but with different substituents.
Uniqueness: Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is unique due to the presence of both the diazirine and phenoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Biological Activity
Nonanoic acid, specifically the compound 9-[3-(3H-diazirin-3-yl)phenoxy]-, is a unique derivative of nonanoic acid that incorporates a diazirine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of 9-[3-(3H-diazirin-3-yl)phenoxy]nonanoic acid can be represented as follows:
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.357 g/mol
- CAS Number : 91453-14-4
The presence of the diazirine group is significant as it allows for photo-crosslinking capabilities, which can be utilized in various biochemical applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, diazirine-containing compounds have been studied for their ability to interact with bacterial proteins, potentially leading to antibacterial effects. The mechanism often involves binding to essential enzymes like tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis .
Antioxidant Properties
Compounds derived from nonanoic acid have shown antioxidant activity in various studies. The antioxidant capacity can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the ability of a compound to scavenge free radicals, which is vital for preventing oxidative stress in biological systems .
Case Study 1: Antibacterial Activity
A study explored the antibacterial properties of diazirine derivatives against several bacterial strains. The results indicated that compounds with a similar structure to 9-[3-(3H-diazirin-3-yl)phenoxy]- exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 20 mg/mL against pathogens like Proteus mirabilis and Staphylococcus aureus. The highest activity was noted for compounds that could effectively bind to bacterial enzymes .
Case Study 2: Antioxidant Evaluation
In another study focusing on antioxidant activity, extracts containing nonanoic acid derivatives were subjected to DPPH and ABTS assays. The results demonstrated significant scavenging activity, with IC50 values indicating potent antioxidant effects. This suggests that such compounds could potentially mitigate oxidative damage in biological systems .
Table 1: Biological Activity Summary of Nonanoic Acid Derivatives
| Property | Activity | Reference |
|---|---|---|
| Antibacterial | MIC range: 0.004 - 20 mg/mL | |
| Antioxidant | DPPH IC50: Varies by extract | |
| Binding Affinity | High affinity for tyrosyl-tRNA |
Table 2: Comparative Analysis of Related Compounds
| Compound | Molecular Weight | MIC (mg/mL) | Antioxidant Activity |
|---|---|---|---|
| Nonanoic Acid | 142.23 g/mol | N/A | Moderate |
| 9-[3-(3H-diazirin-3-yl)phenoxy]nonanoic | 290.36 g/mol | 0.004 - 20 | High |
| Eryngium Extracts | Varies | 0.004 - 20 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
